Pyruvic acid phenylhydrazone
CAS No.:
Cat. No.: VC14301552
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2-(phenylhydrazinylidene)propanoic acid |
| Standard InChI | InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13) |
| Standard InChI Key | CSTSUTMIORLRIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Pyruvic acid phenylhydrazone is systematically named as (2E)-2-(phenylhydrazinylidene)propanoic acid. Its structure consists of a pyruvate moiety linked to a phenylhydrazine group, resulting in a planar hydrazone configuration that facilitates diverse chemical reactions . Key identifiers include:
The compound’s hydrazone group () is pivotal for its participation in cyclization and condensation reactions, as demonstrated in its role in Fischer indole synthesis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of pyruvic acid phenylhydrazone involves the acid-catalyzed condensation of pyruvic acid with phenylhydrazine. The reaction proceeds under mild acidic conditions (e.g., acetic acid or -toluenesulfonic acid) in ethanol or methanol-water solutions at 70–80°C . The general reaction is:
The product is purified via recrystallization using 70% ethanol, yielding a light yellow crystalline solid .
Industrial-Scale Optimization
A patented method for synthesizing substituted indole-2-carboxylic acids highlights the industrial relevance of pyruvate phenylhydrazone . In this process:
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Hydrazone Formation: Substituted phenylhydrazines react with pyruvate under acidic conditions.
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Indole Cyclization: The hydrazone intermediate undergoes Fischer indole cyclization in a mixed polyphosphoric acid-phosphoric acid system (ratio 2:1 to 1:2) at 70–120°C. This step achieves yields exceeding 87% for derivatives such as 5-fluoroindole-2-carboxylic acid ethyl ester .
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Hydrolysis: The ethyl ester is hydrolyzed to the free acid using sodium hydroxide, followed by acidification to pH 3–4 with hydrochloric acid .
Key industrial parameters include:
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Catalysts: Acidic catalysts (e.g., -toluenesulfonic acid) enhance reaction rates .
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Temperature Control: Maintaining 70–85°C during cyclization minimizes byproducts .
Physicochemical Properties
Pyruvic acid phenylhydrazone exhibits distinct properties that influence its handling and reactivity:
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Thermal Stability: The compound decomposes at temperatures above 327°C, as indicated by its boiling point .
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Solubility: It is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol and methanol.
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Optical Properties: The refractive index (1.559) and UV-Vis absorbance at 510 nm (under alkaline conditions) are critical for analytical identification .
Applications in Organic Synthesis
Fischer Indole Synthesis
The compound’s primary application lies in the synthesis of substituted indoles, a class of heterocycles prevalent in pharmaceuticals. For example, the patent CN104402795A details its use in preparing 5-fluoroindole-2-carboxylic acid, an intermediate in antitumor drug development . The cyclization step achieves high yields (87%) under optimized mixed-acid conditions .
Functional Group Transformations
Pyruvic acid phenylhydrazone participates in diverse reactions:
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Oxidation: With agents like , it forms carboxylic acid derivatives.
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Reduction: Sodium borohydride reduces the hydrazone to secondary amines.
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Substitution: Electrophilic aromatic substitution modifies the phenyl ring, enabling access to derivatives with tailored properties.
Analytical Characterization
Robust analytical protocols ensure purity and structural fidelity:
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Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm single-spot purity.
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Spectroscopy:
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IR: The stretch at ~1600 cm verifies hydrazone formation.
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NMR: NMR reveals phenyl proton resonances at 7.2–7.5 ppm and the hydrazone proton at 8.1 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the exact mass (178.074 g/mol) .
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